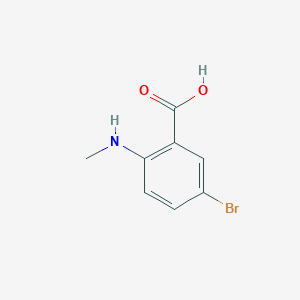

5-Bromo-2-(methylamino)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAWPBGFCFNHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586110 | |

| Record name | 5-Bromo-2-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22721-16-0 | |

| Record name | 5-Bromo-2-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-(methylamino)benzoic acid CAS number 22721-16-0

An In-depth Technical Guide to 5-Bromo-2-(methylamino)benzoic acid (CAS: 22721-16-0)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this guide delves into the causality behind its synthesis, characterization, and application, offering field-proven insights into its utility as a molecular building block.

Core Compound Profile and Physicochemical Properties

This compound belongs to the class of halogenated anthranilic acid derivatives. The strategic placement of the bromine atom at the 5-position and the methylamino group at the 2-position creates a versatile scaffold. The bromine atom serves as a valuable synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the amino and carboxylic acid moieties are classic pharmacophoric features that can engage in hydrogen bonding and other critical interactions with biological targets.

This unique combination of functional groups makes it an attractive starting material for generating libraries of novel compounds in drug discovery campaigns. Its structural information and key physical properties are summarized below.[1][2][]

| Property | Value | Source |

| CAS Number | 22721-16-0 | [2][] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [2][] |

| IUPAC Name | This compound | [2] |

| InChI Key | SIAWPBGFCFNHCS-UHFFFAOYSA-N | [1][2] |

| SMILES | CNC1=C(C=C(C=C1)Br)C(=O)O | [1] |

| Appearance | Off-white to light yellow solid (typical) | Inferred from similar compounds |

| Monoisotopic Mass | 228.97385 Da | [1] |

| Predicted XlogP | 3.6 | [1] |

Synthesis and Purification Strategy

While specific, peer-reviewed synthesis procedures for this compound are not extensively published, a robust synthetic route can be designed based on established organic chemistry principles and analogous reactions. A common and effective approach is the N-alkylation of a brominated anthranilic acid precursor.

Proposed Synthetic Workflow

A logical pathway involves the selective bromination of 2-aminobenzoic acid, followed by N-methylation. The direct bromination of 2-aminobenzoic acid is a well-documented procedure.[4] Subsequent methylation of the amino group can be achieved under controlled conditions to yield the target compound.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 2-Amino-5-bromobenzoic acid[4]

-

Rationale: The amino group in 2-aminobenzoic acid is an activating group, directing electrophilic substitution to the ortho and para positions. The para position (C5) is sterically more accessible, leading to the desired 5-bromo isomer as the major product. Glacial acetic acid is an ideal solvent as it protonates the amino group slightly, moderating its reactivity and preventing over-bromination.

-

Dissolve sodium 2-aminobenzoate in glacial acetic acid at 15°C.

-

Add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature.

-

Stir the mixture for 1 hour at the same temperature.

-

The product precipitates out of the solution. Filter the solid, wash with a non-polar solvent like benzene or hexane to remove residual bromine, and dry.

Step 2: N-Methylation to this compound

-

Rationale: This step is a standard nucleophilic substitution. The amino group of the precursor acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide). A weak base like potassium carbonate is sufficient to deprotonate the resulting ammonium salt and neutralize the acid byproduct, driving the reaction to completion.

-

Suspend 2-Amino-5-bromobenzoic acid in a polar aprotic solvent such as acetone or DMF.

-

Add a slight excess of a suitable base (e.g., anhydrous K₂CO₃).

-

Add a methylating agent (e.g., dimethyl sulfate) dropwise at room temperature.

-

Heat the mixture gently (e.g., to 50-60°C) and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

Purification by Recrystallization

-

Rationale: Recrystallization is an effective technique for purifying solid organic compounds. The choice of solvent is critical; the target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A patent for a related compound suggests alcohols or ester-based solvents are effective.[5]

-

Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol or ethyl acetate).

-

If impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry under vacuum.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a comprehensive characterization.

Caption: Standard analytical workflow for compound validation.

Expected Analytical Data

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, one would expect to see distinct signals corresponding to the different protons: a singlet for the methyl (CH₃) group, signals in the aromatic region for the three non-equivalent protons on the benzene ring, a broad singlet for the amine (NH) proton, and a very broad singlet for the carboxylic acid (COOH) proton.

-

Mass Spectrometry: This technique confirms the molecular weight. The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

| Adduct | Predicted m/z |

| [M+H]⁺ | 229.98113 |

| [M+Na]⁺ | 251.96307 |

| [M-H]⁻ | 227.96657 |

| Data sourced from PubChemLite prediction.[1] |

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reverse-phase method, similar to that used for 2-(methylamino)benzoic acid, would be appropriate.[6] A typical mobile phase would consist of an acetonitrile/water mixture with an acid modifier like formic acid for MS compatibility. A pure sample should yield a single major peak.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. Expected characteristic absorption bands include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), an N-H stretch (~3300-3500 cm⁻¹), and C-Br stretches in the fingerprint region.

Applications in Drug Discovery and Medicinal Chemistry

While this compound is primarily a building block rather than an end-product, its structural analogs are integral to several marketed drugs and clinical research areas. This firmly establishes its value as a strategic starting material.

-

Scaffold for SGLT2 Inhibitors: Structurally related compounds like 5-bromo-2-chlorobenzoic acid and 5-bromo-2-methylbenzoic acid are critical intermediates in the synthesis of widely used anti-diabetic drugs such as Dapagliflozin, Empagliflozin, and Canagliflozin.[7][8] These drugs function by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. The core bromo-benzoic acid structure provides the foundational scaffold onto which the more complex glycoside moieties are attached.

-

Precursor for Anti-Inflammatory Agents: The broader class of N-aryl anthranilic acids, to which this compound is related, includes non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] The synthesis of 5-Bromo-2-(phenylamino)benzoic acid, a close analog, highlights the utility of these scaffolds in developing new anti-inflammatory and analgesic agents.[9][10]

-

Versatile Intermediate for Chemical Libraries: The true power of this compound lies in its potential as a versatile intermediate. The bromine atom can be readily converted to other functional groups through metal-catalyzed cross-coupling reactions, allowing for the rapid generation of a diverse library of analogs for screening against various biological targets.

Caption: Role as a versatile intermediate in library synthesis.

Safety and Handling

Standard Laboratory Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[12][13]

Conclusion

This compound (CAS 22721-16-0) is more than just a chemical on a shelf; it is a strategically designed building block with significant potential in medicinal chemistry and materials science. Its combination of a reactive bromine handle and key pharmacophoric groups makes it an invaluable starting point for the synthesis of complex, high-value molecules, particularly in the pursuit of novel therapeutics. Understanding its properties, synthesis, and analytical validation is crucial for any researcher aiming to leverage its full potential in their development pipeline.

References

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid. PMC - NIH. Retrieved from [Link]

-

ChemBK. (2024). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H8BrNO2). Retrieved from [Link]

-

ChemScene. (n.d.). This compound | CAS:22721-16-0. Retrieved from [Link]

- Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

-

ResearchGate. (n.d.). (PDF) 5-Bromo-2-(phenylamino)benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column. Retrieved from [Link]

-

MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). WO2023019849 - method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 22721-16-0 [sigmaaldrich.com]

- 4. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]

- 5. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 6. Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Page loading... [guidechem.com]

- 8. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 9. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 20776-51-6|2-Amino-3-bromobenzoic acid|BLD Pharm [bldpharm.com]

- 13. 106976-24-3|2-Amino-5-bromo-4-methylbenzoic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(methylamino)benzoic acid

Introduction

5-Bromo-2-(methylamino)benzoic acid, with CAS Number 22721-16-0, is a substituted aromatic carboxylic acid.[1][2][3] Its structure, featuring a bromine atom, a secondary amine (methylamino), and a carboxylic acid group on a benzene ring, makes it a valuable and versatile building block in synthetic organic chemistry. For researchers in medicinal chemistry and drug development, understanding the fundamental physicochemical properties of such a molecule is not merely an academic exercise; it is a critical prerequisite for designing synthetic routes, developing analytical methods, predicting physiological behavior, and formulating potential active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Rather than simply listing data, we delve into the theoretical underpinnings of these properties and provide field-proven, step-by-step experimental protocols for their determination. This document is designed to empower researchers and scientists to perform a thorough characterization of this compound, ensuring data integrity and advancing its potential applications.

Molecular Overview

The structural attributes of this compound—a hydrophobic bromophenyl core functionalized with both a hydrogen bond donor/acceptor (amine) and a key acidic group (carboxylic acid)—dictate its chemical behavior and physical properties.

-

Molecular Formula: C₈H₈BrNO₂[1]

-

Molecular Weight: 230.06 g/mol [1]

-

IUPAC Name: this compound

-

SMILES: C1=C(C(=O)O)C(=CC(=C1)Br)NC[1]

-

InChI Key: SIAWPBGFCFNHCS-UHFFFAOYSA-N

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Expertise & Rationale

Solubility is a critical parameter in drug development, profoundly influencing bioavailability, formulation, and in vitro assay design. This compound is an amphoteric molecule with competing solubility characteristics. The brominated aromatic ring is large and hydrophobic, favoring solubility in organic solvents. Conversely, the carboxylic acid and secondary amine groups are polar and capable of ionization and hydrogen bonding, which would favor solubility in polar or aqueous media.

Therefore, its solubility is expected to be low in non-polar solvents (e.g., hexanes) and in neutral water, but should increase in polar organic solvents (e.g., DMSO, methanol, ethanol) and in aqueous solutions at pH values where the molecule is ionized (i.e., pH > pKa₁ or pH < pKa₂). The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method, which ensures the solution has reached true saturation. [4]

Experimental Protocol: Shake-Flask Solubility Determination

This protocol describes a method to quantify the equilibrium solubility of the compound in a chosen solvent system. [5][6] Materials:

-

This compound

-

Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate) containing a known volume of the desired solvent. An excess is confirmed by the presence of undissolved solid. [4]2. Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). [6]3. Phase Separation: After equilibration, allow the vials to stand to let the solid settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or carefully draw the supernatant through a syringe filter. This step is critical to avoid including solid particles in the analysis. [5]4. Quantification:

-

Prepare a set of calibration standards of the compound in the same solvent.

-

Dilute the saturated supernatant with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the solubility value (e.g., in mg/mL or µM).

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa) Determination

Expertise & Rationale

The pKa value is the negative logarithm of the acid dissociation constant and is a quantitative measure of the strength of an acid in solution. This compound is amphoteric, possessing both an acidic functional group (carboxylic acid, -COOH) and a basic functional group (methylamino, -NHCH₃).

-

pKa₁: Corresponds to the dissociation of the carboxylic acid proton (-COOH ⇌ -COO⁻ + H⁺). For substituted benzoic acids, this value is typically in the range of 3-5.

-

pKa₂: Corresponds to the dissociation of the proton from the protonated amine (conjugate acid) (-NH₂⁺CH₃ ⇌ -NHCH₃ + H⁺). This value is also expected to be in the 3-5 range, influenced by the electron-withdrawing nature of the adjacent carboxyl group and the benzene ring.

Knowledge of these pKa values is paramount for predicting the ionization state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding interactions. Potentiometric titration is the definitive method for experimentally determining pKa values. [7]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol details the determination of pKa values by titrating a solution of the compound with a strong base and monitoring the pH. [7][8] Materials:

-

This compound

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Standardized 0.1 M HCl solution

-

Deionized water, purged with nitrogen to remove CO₂

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like methanol may be required if aqueous solubility is low, but this will yield an apparent pKa (pKa*).

-

Initial Acidification: Add 0.1 M HCl to the solution to lower the pH to ~2. This ensures that both the carboxylic acid and the amine group are fully protonated at the start of the titration.

-

Titration:

-

Place the beaker on a stir plate, immerse the pH electrode, and begin gentle stirring.

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL) from the burette.

-

After each addition, allow the pH reading to stabilize, then record the pH and the total volume of NaOH added.

-

Continue the titration until the pH reaches ~12 to ensure both inflection points are observed.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The curve should exhibit two distinct inflection points.

-

The pH at the midpoint of the first buffer region (halfway to the first equivalence point) corresponds to pKa₁.

-

The pH at the midpoint of the second buffer region (halfway between the first and second equivalence points) corresponds to pKa₂.

-

Alternatively, the pKa values can be found more accurately from the peaks of a first-derivative plot (ΔpH/ΔV vs. V).

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides direct evidence of a molecule's structure. The combination of NMR, IR, and Mass Spectrometry is used to unequivocally confirm the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C).

-

¹H NMR (Proton NMR): The spectrum is predicted to show:

-

Aromatic Protons (3H): Three signals in the aromatic region (~6.5-8.0 ppm). Due to the substitution pattern, they will likely appear as a doublet, a doublet of doublets, and another doublet, with coupling constants characteristic of ortho and meta relationships.

-

Carboxylic Acid Proton (1H): A very broad singlet far downfield (>10 ppm), which may exchange with trace water in the solvent.

-

Amine Proton (1H): A broad singlet, its chemical shift being solvent-dependent.

-

Methyl Protons (3H): A sharp singlet corresponding to the -NCH₃ group.

-

-

¹³C NMR (Carbon NMR): The spectrum is predicted to show 8 distinct signals, one for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (~170 ppm) and the six aromatic carbons, whose shifts are influenced by the attached substituents.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. [9]

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, indicative of strong hydrogen bonding. [10]* N-H Stretch (Secondary Amine): A moderate, sharp band around 3300-3500 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A very strong, sharp absorption around 1680-1710 cm⁻¹ for the conjugated carboxylic acid. [10]* C-O Stretch & O-H Bend: Strong bands in the 1210-1440 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically between 500-700 cm⁻¹. [11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.

-

Molecular Ion Peak: The key feature will be a pair of peaks for the molecular ion [M]⁺˙ and/or the protonated molecule [M+H]⁺ due to the two abundant isotopes of bromine (⁷⁹Br and ⁸¹Br), which are in an approximate 1:1 ratio. The predicted monoisotopic mass is 228.97385 Da. [12]* Fragmentation: Common fragmentation pathways may include the loss of a hydroxyl radical (•OH), water (H₂O), or the entire carboxyl group (•COOH).

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark) [1] * Signal Word: Warning [1] * Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled). Some suppliers also list H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [13]

-

-

Recommended Precautions: [13][14] * Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly sealed in a dry, cool, and dark place. [1]

-

Conclusion

This technical guide has outlined the essential physicochemical properties of this compound from both a theoretical and practical standpoint. While specific experimental values for properties like melting point, solubility, and pKa require laboratory determination, the provided expert-validated protocols offer a clear and reliable pathway for acquiring this critical data. The predicted spectroscopic signatures serve as a benchmark for structural confirmation. By applying the methodologies detailed herein, researchers and drug development professionals can build a robust data package for this compound, ensuring scientific integrity and enabling its effective use in future research and development endeavors.

References

Sources

- 1. 22721-16-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 22721-16-0 [sigmaaldrich.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. ijtsrd.com [ijtsrd.com]

- 12. PubChemLite - this compound (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

5-Bromo-2-(methylamino)benzoic acid molecular structure and weight

An In-depth Technical Guide to 5-Bromo-2-(methylamino)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development and materials science. It details the compound's molecular structure, physicochemical properties, a proposed synthetic pathway, analytical characterization methods, and essential safety and handling protocols. The guide is structured to deliver not just data, but also the underlying scientific rationale for the presented methodologies, ensuring a blend of theoretical knowledge and practical application.

Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic compound containing a carboxylic acid, a secondary amine, and a bromine atom. These functional groups dictate its chemical reactivity and physical properties, making it a versatile building block in organic synthesis.

Molecular Structure

The structure consists of a benzoic acid core. A methylamino group (-NHCH₃) is located at the C2 position (ortho to the carboxylic acid), and a bromine atom is at the C5 position (para to the methylamino group). The ortho-relationship between the amine and carboxylic acid allows for potential intramolecular hydrogen bonding.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The key identifiers and properties of the compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 22721-16-0 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2][3][] |

| Molecular Weight | 230.06 g/mol | [1][] |

| Monoisotopic Mass | 228.97385 Da | [5] |

| Canonical SMILES | CNC1=C(C=C(C=C1)Br)C(=O)O | [5] |

| InChI | InChI=1S/C8H8BrNO2/c1-10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | [5] |

| InChIKey | SIAWPBGFCFNHCS-UHFFFAOYSA-N | [5] |

| Physical Form | Solid | |

| Purity (Commercial) | Typically ≥95% | [1] |

Synthesis and Purification

While various proprietary methods exist for the synthesis of this compound, a common and effective laboratory-scale approach is via an Ullmann condensation reaction. This method involves the coupling of an aryl halide with an amine, catalyzed by copper. A plausible protocol, adapted from the synthesis of a similar analogue, 5-bromo-2-(phenylamino)benzoic acid, is described below.[6][7]

Proposed Synthetic Workflow: Ullmann Condensation

The proposed reaction involves the coupling of 2,5-dibromobenzoic acid with methylamine in the presence of a copper catalyst and a base. The base is crucial for neutralizing the hydrobromic acid byproduct generated during the reaction.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol

Disclaimer: This is a proposed protocol and should be performed by qualified personnel with appropriate risk assessments.

-

Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2,5-dibromobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Amine Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent. Then, add a 40% aqueous solution of methylamine (2.0 eq) to the flask.

-

Reaction Conditions: The reaction mixture is heated to 100-120 °C under a nitrogen atmosphere. The causality for heating is to provide the necessary activation energy for the C-Br bond cleavage and C-N bond formation, which are kinetically slow at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting 2,5-dibromobenzoic acid spot is no longer visible.

-

Workup: After completion, the mixture is cooled to room temperature and poured into a beaker of cold water. The solution is then acidified to pH ~2-3 using 2M hydrochloric acid, which protonates the carboxylate to precipitate the product.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with water to remove inorganic salts, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The expected results are based on the known molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The aromatic region should display three signals corresponding to the protons on the benzene ring, with coupling patterns indicative of their relative positions. The methylamino group will show a singlet for the methyl protons (around 2.8-3.0 ppm) and a broader singlet for the N-H proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal eight distinct carbon signals, corresponding to the six carbons of the aromatic ring, the carboxylic acid carbon, and the methyl carbon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance), resulting in two peaks of nearly equal intensity separated by 2 Da.

-

Infrared (IR) Spectroscopy: The IR spectrum will provide evidence for the key functional groups. Expected characteristic absorption bands include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), an N-H stretch (3300-3500 cm⁻¹), a C=O stretch from the carbonyl group (1680-1710 cm⁻¹), and a C-Br stretch (500-600 cm⁻¹).

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this compound.

Hazard Identification

Based on available safety data, the compound is classified with the following hazards:

-

H302: Harmful if swallowed.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Recommended Precautions and PPE

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9] For operations that may generate dust, a NIOSH-approved respirator is recommended.

-

First Aid:

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[3][9] It is recommended to keep it in a dark place to prevent potential degradation from light.[3]

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. appchemical.com [appchemical.com]

- 3. 22721-16-0|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 6. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(methylamino)benzoic Acid

Abstract

5-Bromo-2-(methylamino)benzoic acid (CAS No. 22721-16-0) is a substituted aromatic carboxylic acid of significant interest as a building block in organic synthesis, particularly for pharmaceutical intermediates. A thorough understanding of its physicochemical properties, such as melting and boiling points, is critical for its purification, characterization, and application in synthetic workflows. This technical guide provides a comprehensive analysis of these properties. While specific experimental data for the title compound is not widely published, this document synthesizes theoretical principles, data from analogous structures, and detailed experimental protocols to provide a robust scientific overview. We will delve into the molecular factors governing its thermal behavior and present a validated methodology for its empirical determination.

Introduction and Molecular Profile

This compound is a bifunctional organic molecule featuring a carboxylic acid group and a secondary methylamino group on a brominated benzene ring. This unique combination of functional groups makes it a versatile intermediate. The bromine atom serves as a key handle for cross-coupling reactions, while the amino and carboxylic acid moieties can be used for amidation, esterification, and other transformations.

The accurate determination of its physical properties is a prerequisite for its use in exacting synthetic applications, such as the development of novel therapeutics where purity and consistent form are paramount.

Physicochemical Data Summary

A review of standard chemical databases and supplier specifications indicates that the melting and boiling points of this compound are not consistently reported. The following table summarizes its key identifiers and provides a theoretically estimated melting point.

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| CAS Number | 22721-16-0 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Physical Form | Solid (Expected) | - |

| Melting Point | Data not experimentally reported. Estimated: 180 - 230 °C . | See Section 2 for theoretical analysis. |

| Boiling Point | Not applicable; expected to decompose upon strong heating. | See Section 3 for discussion. |

Analysis of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice.[4] The key factors influencing the melting point are the strength of intermolecular forces, molecular weight, and molecular symmetry, which affects the efficiency of crystal packing.[5]

Dominant Intermolecular Forces

The molecular structure of this compound allows for several potent intermolecular interactions, which collectively contribute to a high melting point:

-

Hydrogen Bonding: The carboxylic acid group (-COOH) is a powerful hydrogen bond donor and acceptor, capable of forming strong dimeric structures with neighboring molecules.[6] Furthermore, the secondary amine (N-H) provides an additional site for hydrogen bonding. These extensive networks require significant energy to disrupt.

-

Dipole-Dipole Interactions: The molecule possesses significant polarity due to the electronegative bromine, oxygen, and nitrogen atoms, leading to strong permanent dipole-dipole attractions.

-

Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with the size of the electron cloud.

Comparative Analysis with Analogous Structures

To estimate the melting point, we can compare the title compound with structurally related molecules for which experimental data are available:

| Compound | CAS Number | Melting Point (°C) | Key Structural Difference from Title Compound |

| 5-Bromo-2-methylbenzoic acid | 79669-49-1 | 167 - 171 | Lacks the N-H group; cannot act as a hydrogen bond donor at position 2. |

| 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | 204 - 208 | Isomeric, with a primary amine (-NH₂) instead of a secondary amine (-NHCH₃). |

| 2-Amino-5-bromo-3-methylbenzoic acid | 206548-13-2 | 236 - 238 | Isomeric, with a primary amine and different substituent positions. |

The melting point of 5-Bromo-2-methylbenzoic acid is significantly lower, which highlights the crucial role of the amino group's hydrogen bonding capability in raising the melting point.[7] The isomeric compounds with primary amines have high melting points (above 200 °C), suggesting that the combination of hydrogen bonding from both the -NH and -COOH groups creates a very stable crystal lattice.[8][9] The N-methyl group in the title compound may slightly alter the crystal packing compared to a primary amine, but the overall strong intermolecular forces are expected to result in a similarly high melting point.

Based on this analysis, a melting point in the range of 180 - 230 °C is a reasonable estimate for pure, crystalline this compound.

Factors Influencing Melting Point: A Conceptual Diagram

The following diagram illustrates the logical hierarchy of factors that determine the melting point of an organic compound.

Caption: Key determinants of a compound's melting point.

Boiling Point and Thermal Stability

The boiling point is the temperature at which a substance's vapor pressure equals the surrounding atmospheric pressure. However, for many complex organic solids with high melting points and multiple functional groups, a true boiling point is rarely observed.

Upon heating to high temperatures, molecules like this compound are more likely to undergo thermal decomposition than to boil.[10] The energy required to overcome the strong intermolecular forces and vaporize the compound often exceeds the energy threshold for breaking covalent bonds within the molecule itself. Potential decomposition pathways include decarboxylation (loss of CO₂) from the benzoic acid moiety.[10]

Therefore, it is standard practice in the field not to report a boiling point for such compounds, but rather to note their decomposition temperature, if relevant.

Experimental Protocol: Melting Point Determination

For any new batch or synthesized sample, an experimental determination of the melting point is essential for identity confirmation and purity assessment. A pure compound typically exhibits a sharp melting range of 0.5-1.5 °C, whereas impurities will cause a depression and broadening of this range. The capillary method using a digital melting point apparatus is the standard procedure.

Required Equipment and Materials

-

Digital Melting Point Apparatus (e.g., Mel-Temp®, DigiMelt®)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (dry, finely powdered)

-

Spatula and watch glass

-

Packing tube or long glass tube

Step-by-Step Procedure

-

Sample Preparation: a. Place a small amount of the dry, crystalline sample onto a clean watch glass. b. Crush the sample into a fine powder using a clean spatula. c. Invert a capillary tube and press the open end into the powder until a small amount (1-2 mm) of the sample enters the tube.

-

Sample Packing: a. Invert the capillary tube so the sealed end is down. b. Gently tap the tube on a hard surface to encourage the powder to fall to the bottom. c. For efficient packing, drop the capillary tube (sealed end down) through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the sample tightly at the bottom.

-

Apparatus Setup & Measurement: a. Insert the packed capillary tube into the sample holder of the melting point apparatus. b. If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-15 °C per minute to find a rough range. c. For an accurate measurement, prepare a new sample and set the starting temperature to ~20 °C below the expected melting point. d. Set the heating ramp rate to a slow 1-2 °C per minute to ensure thermal equilibrium.

-

Data Recording: a. Observe the sample through the magnified viewing port. b. Record the temperature (T₁) at which the first drop of liquid appears. c. Continue heating and record the temperature (T₂) at which the last solid crystal melts completely. d. The melting range is reported as T₁ - T₂.

Experimental Workflow Diagram

Sources

- 1. 22721-16-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - [sigmaaldrich.com]

- 3. This compound - CAS:22721-16-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 5. Palmitic Acid | C16H32O2 | CID 985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-溴-2-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-(methylamino)benzoic Acid

Introduction

5-Bromo-2-(methylamino)benzoic acid is a substituted anthranilic acid derivative. Compounds within this structural class are pivotal building blocks in medicinal chemistry and materials science. The precise arrangement of the bromine, secondary amine, and carboxylic acid functionalities on the benzene ring dictates the molecule's chemical reactivity, physicochemical properties, and potential biological activity. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.

This guide provides an in-depth analysis of the expected spectroscopic signature of this compound. While comprehensive, peer-reviewed experimental spectra for this specific molecule are not widely published, we can construct a highly accurate, predicted spectroscopic profile based on foundational principles and data from structurally analogous compounds. This document is intended for researchers and drug development professionals, offering a predictive framework for the characterization of this molecule and serving as a methodological reference for its analysis.

Molecular Structure and Spectroscopic Implications

The structure of this compound (C₈H₈BrNO₂) contains several key features that will dominate its spectroscopic output:

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring will give rise to characteristic signals in both NMR and IR spectroscopy.

-

Functional Groups: The carboxylic acid (-COOH), secondary amine (-NHCH₃), and bromo (-Br) groups each have distinct spectroscopic properties that will be clearly identifiable.

-

Intramolecular Interactions: The proximity of the amino and carboxylic acid groups allows for potential intramolecular hydrogen bonding, which can significantly influence the chemical shifts of the N-H and O-H protons in NMR and the vibrational frequencies of the corresponding groups in IR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Experience: Causality Behind Predictions

For this compound, the ¹H NMR spectrum will be defined by the electronic environment of the three distinct aromatic protons, the methyl group protons, and the labile amine and carboxylic acid protons. The electron-donating nature of the methylamino group (-NHCH₃) and the electron-withdrawing, ortho-para directing nature of the bromine atom create a predictable pattern of shielding and deshielding on the aromatic ring. The coupling constants (J-values) between adjacent protons will be crucial for assigning their relative positions. In the ¹³C NMR, the chemical shifts will similarly be influenced by these substituent effects, with the carboxyl carbon appearing significantly downfield.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | 12.5 - 13.5 | Broad Singlet | - | 1H |

| Amine (-NH-) | 7.8 - 8.2 | Broad Singlet | - | 1H |

| Aromatic (H-6) | ~ 7.85 | Doublet | J ≈ 2.5 Hz | 1H |

| Aromatic (H-4) | ~ 7.40 | Doublet of Doublets | J ≈ 8.8, 2.5 Hz | 1H |

| Aromatic (H-3) | ~ 6.70 | Doublet | J ≈ 8.8 Hz | 1H |

| Methyl (-CH₃) | ~ 2.80 | Singlet | - | 3H |

Interpretation:

-

Labile Protons: The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet far downfield due to hydrogen bonding and its acidic nature. The amine proton signal will also be a broad singlet, with its chemical shift being concentration and temperature-dependent.

-

Aromatic Region:

-

H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the bromine, leading to a downfield shift. It appears as a doublet due to coupling only with H-4 (meta-coupling, ⁴J).

-

H-4: This proton is ortho to the bromine and meta to both the carboxylic acid and methylamino groups. It will be split into a doublet of doublets by H-3 (ortho-coupling, ³J) and H-6 (meta-coupling, ⁴J).

-

H-3: This proton is ortho to the strongly electron-donating methylamino group, causing it to be the most upfield (shielded) of the aromatic protons. It will appear as a doublet due to coupling with H-4 (ortho-coupling, ³J).

-

-

Aliphatic Region: The three protons of the methyl group are chemically equivalent and not coupled to other protons, resulting in a sharp singlet. Its position reflects the influence of the adjacent nitrogen atom.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C =O) | ~ 169.5 |

| Aromatic (C-2) | ~ 152.0 |

| Aromatic (C-1) | ~ 142.0 |

| Aromatic (C-4) | ~ 135.0 |

| Aromatic (C-6) | ~ 125.0 |

| Aromatic (C-5) | ~ 115.0 |

| Aromatic (C-3) | ~ 112.0 |

| Methyl (-CH₃) | ~ 30.0 |

Interpretation:

-

Carbonyl Carbon: The C=O carbon of the carboxylic acid is the most deshielded carbon, appearing at the lowest field.

-

Aromatic Carbons:

-

C-2: Attached to the nitrogen, this carbon is significantly deshielded.

-

C-1: The ipso-carbon attached to the carboxylic acid group.

-

C-5: The carbon atom directly bonded to bromine will be shielded by the "heavy atom effect" but its precise location can vary. The predicted value is an estimate.

-

The remaining aromatic carbons are assigned based on established substituent effects for -NHR, -COOH, and -Br groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Experience: Causality Behind Predictions

The IR spectrum of this compound will be rich with information. The most prominent features will be the very broad O-H stretch of the carboxylic acid, a result of strong hydrogen bonding, and the sharp C=O stretch. The N-H stretch of the secondary amine will also be visible. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of signals corresponding to C-O, C-N, and C-Br stretches, as well as aromatic ring vibrations. The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending vibrations.

Predicted IR Absorption Data (Solid State, KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3300 - 2500 | O-H stretch (Carboxylic acid dimer) | Strong, Very Broad |

| ~ 3350 | N-H stretch (Secondary amine) | Medium, Sharp |

| ~ 2950 | C-H stretch (Methyl) | Weak-Medium |

| ~ 1680 | C=O stretch (Carboxylic acid) | Strong, Sharp |

| ~ 1600, 1570 | C=C stretch (Aromatic ring) | Medium |

| ~ 1250 | C-O stretch / O-H bend | Strong |

| ~ 1200 | C-N stretch | Medium |

| ~ 820 | C-H out-of-plane bend (1,2,4-subst.) | Strong |

| ~ 650 | C-Br stretch | Medium-Weak |

Interpretation:

-

The extremely broad absorption centered around 3000 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.

-

A sharper peak around 3350 cm⁻¹ is characteristic of the N-H stretch of a secondary amine.

-

The strong, sharp peak around 1680 cm⁻¹ is indicative of the carbonyl (C=O) group of an aromatic carboxylic acid. Its position is slightly lower than a simple ketone due to conjugation with the aromatic ring.

-

Peaks in the 1600-1450 cm⁻¹ range confirm the presence of the aromatic ring.

-

The strong absorption around 820 cm⁻¹ is highly diagnostic for a 1,2,4-trisubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and clues about its structure.

Expertise & Experience: Causality Behind Predictions

For this compound, the key diagnostic feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine exists as a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, the molecular ion peak (M⁺) and any bromine-containing fragment ions will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units and having nearly equal intensity. Fragmentation will likely proceed through the loss of stable neutral molecules like water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Predicted Ion | Key Features |

| 231 / 229 | [M]⁺˙ (Molecular Ion) | Isotopic doublet (1:1 ratio) |

| 214 / 212 | [M - OH]⁺ | Loss of hydroxyl radical |

| 186 / 184 | [M - COOH]⁺ | Loss of carboxyl group |

| 150 | [M - Br]⁺ | Loss of bromine atom |

| 106 | [M - Br - CO₂]⁺ | Subsequent loss of CO₂ |

Note: The values correspond to the masses for the ⁸¹Br and ⁷⁹Br isotopes, respectively.

Predicted Fragmentation Pathway:

Caption: A plausible EI fragmentation pathway for the title compound.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for acquiring the spectroscopic data for this compound.

General Analytical Workflow

Caption: General workflow for spectroscopic analysis.

A. NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the labile -COOH and -NH protons.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (~1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

B. FTIR Spectroscopy Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet containing the sample in the holder and acquire the spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance vs. wavenumber is used for analysis.

C. Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Analyze the resulting spectrum, paying close attention to the molecular ion peaks and the characteristic bromine isotopic pattern.

References

-

University of California, Davis. "Tables of Characteristic IR Absorptions." [Link]

-

NIST Chemistry WebBook. 5-Bromo-2-chlorobenzoic acid. [Link][2]

-

Berziņš, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods. Crystal Growth & Design, 21(9), 4823-4836. [Link][3][4][5]

Sources

- 1. PubChemLite - this compound (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. 5-Bromo-2-chlorobenzoic acid [webbook.nist.gov]

- 3. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-Bromo-2-(methylamino)benzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(methylamino)benzoic acid, a substituted N-methylanthranilic acid derivative, represents a class of chemical building blocks with significant potential in medicinal chemistry and organic synthesis. Its structural motif, featuring a carboxylic acid, a secondary amine, and a bromine atom on a benzene ring, offers multiple points for chemical modification, making it a valuable intermediate in the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes based on established chemical principles, a recently documented synthesis, and its emerging application in the field of targeted protein degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 22721-16-0 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Appearance | White solid | [3] |

Synthesis and Methodologies

While the original discovery and first synthesis of this compound are not prominently documented in readily available literature, its structure lends itself to several logical synthetic pathways rooted in fundamental organic chemistry transformations. Furthermore, a modern synthetic example is documented in recent patent literature.

Plausible Synthetic Pathways

The synthesis of this compound can be logically approached from precursors such as 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid) or 2,5-dibromobenzoic acid.

1. N-Methylation of 5-Bromoanthranilic Acid:

A primary and straightforward approach involves the direct methylation of the amino group of 5-bromoanthranilic acid. This precursor is readily prepared by the bromination of anthranilic acid.[4][5] The N-methylation can be achieved using various methylating agents.

-

Causality Behind Experimental Choices: The choice of base and methylating agent is critical. A non-nucleophilic base is preferred to prevent side reactions with the carboxylic acid. The reaction conditions would need to be optimized to favor mono-methylation over the formation of the quaternary ammonium salt.

2. Buchwald-Hartwig Amination:

A more modern approach would involve a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction would couple 2,5-dibromobenzoic acid with methylamine.

-

Causality Behind Experimental Choices: This method offers high selectivity for the formation of the C-N bond. The key challenge is the potential for the reaction to occur at either of the two bromine positions. The greater steric hindrance at the 2-position might favor selective amination at this site. Careful selection of the palladium catalyst and ligands would be crucial to control the regioselectivity and reaction efficiency.

The logical flow of these potential synthetic routes is illustrated in the diagram below.

Caption: Plausible synthetic routes to this compound.

Documented Synthetic Protocol

A synthesis of this compound has been described in a 2021 patent.[3] This protocol provides a concrete, albeit recent, example of its preparation.

Experimental Protocol:

-

Step 1: Reaction Setup: A solution of methyl 2-amino-5-bromobenzoate is prepared.

-

Step 2: N-Methylation: The starting material is treated with a suitable methylating agent and a base.

-

Step 3: Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Step 4: Workup and Purification: The reaction mixture is acidified, and the product is extracted and purified to yield this compound as a white solid.[3]

Analytical Data:

The reported 1H NMR data for the synthesized compound is as follows:

-

1H NMR (400 MHz, DMSO-d6): δ 7.84 (d, J = 2.6 Hz, 1H), 7.51 (dd, J = 9.0, 2.6 Hz, 1H), 6.68 (d, J = 9.0 Hz, 1H), 2.83 (s, 3H).[3]

This data is consistent with the structure of this compound.

Applications in Drug Discovery and Development

The utility of substituted anthranilic acids as intermediates in the synthesis of pharmaceuticals is well-established.[6] The specific application for this compound has been highlighted in the context of developing novel therapeutics.

Intermediate for CRBN Ligands

Recent research has identified this compound as a key intermediate in the synthesis of fused-glutarimide cereblon (CRBN) ligands.[3] CRBN is a component of an E3 ubiquitin ligase complex and is the target of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide.[3]

The development of novel CRBN ligands is a very active area of research, particularly for the creation of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The workflow for the application of this compound as an intermediate is depicted below.

Caption: Application of this compound in PROTAC development.

Conclusion

This compound is a valuable synthetic intermediate with demonstrated utility in modern drug discovery. While its early history is not well-documented, its chemical structure allows for reliable synthesis through established organic reactions. The recent application of this compound in the synthesis of CRBN ligands for targeted protein degradation underscores its relevance to current research and development in medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and applications for professionals in the field.

References

- 1. 170456-80-1,3-Iodo-1-tosylindole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 22721-16-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. WO2021011631A1 - Fused-glutarimide crbn ligands and uses thereof - Google Patents [patents.google.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. 5-Bromoanthranilic Acid [drugfuture.com]

- 6. US3793311A - Substituted anthranilic acids - Google Patents [patents.google.com]

A Technical Guide to 5-Bromo-2-(methylamino)benzoic acid: A Versatile Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of a Multifunctional Building Block

In the intricate landscape of pharmaceutical development, the success of a synthesis campaign often hinges on the strategic selection of key chemical intermediates. 5-Bromo-2-(methylamino)benzoic acid is a prime example of such a crucial building block. Its structure, featuring a carboxylic acid, a secondary methylamino group, and a bromine atom strategically positioned on a benzene ring, offers a trifecta of reactive sites. This multifunctionality provides medicinal chemists with a versatile scaffold, enabling the efficient construction of complex molecular architectures found in a variety of therapeutic agents.

The true value of this intermediate lies in the orthogonal reactivity of its functional groups. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. Simultaneously, the carboxylic acid and methylamino groups provide avenues for amide bond formation, esterification, and other nucleophilic/electrophilic transformations. This inherent versatility minimizes the need for cumbersome protection-deprotection sequences, streamlining synthetic routes and ultimately accelerating the drug discovery pipeline. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 22721-16-0 | [1][2][] |

| Molecular Formula | C₈H₈BrNO₂ | [1][][4] |

| Molecular Weight | 230.06 g/mol | [1][][5] |

| Appearance | Solid (form may vary) | |

| Monoisotopic Mass | 228.97385 Da | [4] |

| InChI Key | SIAWPBGFCFNHCS-UHFFFAOYSA-N | [1][4] |

| Storage | Store in a dry, dark place at room temperature. | [2] |

Spectroscopic Data: Mass spectrometry data provides crucial confirmation of the compound's identity. The predicted collision cross-section values and corresponding m/z for various adducts are valuable for analytical method development.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 229.98113 | 139.1 |

| [M+Na]⁺ | 251.96307 | 150.2 |

| [M-H]⁻ | 227.96657 | 144.4 |

| Data sourced from PubChem predictions.[4] |

Synthesis and Mechanistic Considerations

The preparation of this compound can be approached from multiple strategic starting points. The most common methods involve either the bromination of 2-(methylamino)benzoic acid or the methylation of 2-amino-5-bromobenzoic acid. The choice of route often depends on the commercial availability and cost of the starting materials.

A prevalent and reliable method is the direct bromination of 2-amino-3-methylbenzoic acid using a suitable brominating agent like N-Bromosuccinimide (NBS) or aqueous hydrogen bromide.[6] The directing effects of the activating amino and methyl groups guide the bromine to the 5-position.

Workflow for Synthesis via Bromination

Caption: Synthesis workflow for a brominated aminobenzoic acid derivative.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-methylbenzoic acid

This protocol is adapted from a standard procedure for the bromination of an aminobenzoic acid derivative.[6]

-

Reaction Setup: To a solution of 2-amino-3-methylbenzoic acid (500 mg, 3.31 mmol) in N,N-dimethylformamide (DMF, 33 mL), add N-bromosuccinimide (NBS) (618 mg, 3.47 mmol) portion-wise at room temperature (20°C).

-

Causality: DMF is an excellent polar aprotic solvent that solubilizes the starting material and facilitates the electrophilic aromatic substitution. NBS is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions.

-

-

Reaction Execution: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into water (50 mL). The product may precipitate. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Causality: Quenching with water precipitates the organic product and dissolves inorganic by-products like succinimide. Ethyl acetate is a suitable extraction solvent to recover the product from the aqueous phase.

-

-

Isolation and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid can be further purified by recrystallization if necessary.

-

Self-Validation: The identity and purity of the resulting 2-amino-5-bromo-3-methylbenzoic acid can be confirmed by mass spectrometry, which should show a characteristic isotopic pattern for the bromine atom (M/Z (M[⁷⁹Br]+H)⁺ = 230.0) and ¹H NMR spectroscopy.[6]

-

Reactivity and Strategic Application in Drug Synthesis

The utility of this compound as an intermediate is largely defined by the reactivity of its bromine atom, which makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[7] This reaction is highly valued in drug development for its mild conditions and tolerance of a wide range of functional groups.[7][8] In the context of this compound, the bromine atom can be coupled with various aryl or heteroaryl boronic acids to construct biaryl scaffolds, which are common motifs in biologically active molecules.[7]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzoic acid derivative.[9]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[9]

-

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application as a Key Intermediate

While direct synthesis examples for major drugs using this compound are less commonly published than for its close analogs, this scaffold is critical for building molecules of therapeutic interest. For instance, related structures like 5-bromo-2-methylbenzoic acid are used in the synthesis of the SGLT2 inhibitor Canagliflozin. Similarly, key intermediates for the MEK inhibitor Trametinib are synthesized using related building blocks in multi-step sequences.[10][11][12] The principles of coupling and functional group manipulation are directly transferable. Derivatization of intermediates based on 5-bromo-2-aminobenzoic acid has also been explored for developing novel antibacterial agents targeting the FabG enzyme.[13]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general methodology for the Suzuki coupling of an aryl bromide, adapted for this compound.[7]

-

Inert Atmosphere Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Add the solvent system, typically a mixture like 1,4-dioxane/water (4:1, 10 mL). Degas the solution by bubbling the inert gas through it for 15-20 minutes.

-

Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen via degassing is critical to prevent catalyst deactivation and ensure a high yield.

-

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute the mixture with water and extract with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is typically purified using flash column chromatography.

-

Self-Validation: The final biaryl product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

-

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Like many benzoic acid derivatives and aryl halides, it presents moderate hazards.

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[14] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[14] |

| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation.[14][15] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[14][15] |

Precautions for Safe Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14][16]

-

Handling Practices: Avoid breathing dust.[14] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[14][17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[17]

Conclusion

This compound stands out as a high-value intermediate for chemical research and pharmaceutical development. Its pre-installed functional handles—the bromine atom for cross-coupling and the amino and carboxylic acid groups for further derivatization—provide a robust platform for constructing diverse and complex molecular targets. A comprehensive understanding of its synthesis, reactivity, and handling protocols, as detailed in this guide, empowers scientists to leverage its full potential, facilitating the efficient and innovative design of next-generation therapeutics.

References

- CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents. (n.d.).

-

A method for synthesizing trametinib key intermediate - Eureka | Patsnap. (n.d.). Retrieved from [Link]

-

2-AMINO-3-BROMO-5-METHYLBENZOIC ACID - ChemBK. (n.d.). Retrieved from [Link]

-

WO2023019849 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. (n.d.). Retrieved from [Link]

-

2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem. (n.d.). Retrieved from [Link]

-

This compound (C8H8BrNO2) - PubChemLite. (n.d.). Retrieved from [Link]

-

5-Bromo-2-(phenylamino)benzoic acid - PMC - NIH. (n.d.). Retrieved from [Link]

-

Benzoic acid, 5-bromo-2-hydroxy- - NIST WebBook. (n.d.). Retrieved from [Link]

- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents. (n.d.).

-

(PDF) 5-Bromo-2-(phenylamino)benzoic acid - ResearchGate. (n.d.). Retrieved from [Link]

-

Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as FabG inhibitors targeting ESKAPE pathogens - PubMed. (n.d.). Retrieved from [Link]

- CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents. (n.d.).

-

SAFETY DATA SHEET - NIST. (2015, December 1). Retrieved from [Link]

- JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents. (2021, September 2).

-

2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383 - PubChem. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura reactions of bromoarylaziridines 5a–c. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate. (2022, August 22). Retrieved from [Link]

-

Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g - ResearchGate. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

Sources

- 1. This compound | 22721-16-0 [sigmaaldrich.com]

- 2. 22721-16-0|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]